2-[(2-Nitrobenzoyl)amino]benzamide
Description
2-[(2-Nitrobenzoyl)amino]benzamide is a benzamide derivative characterized by a nitro group (-NO₂) at the ortho position of the benzoyl moiety. Structurally, it consists of a benzamide core (benzene ring linked to an amide group) modified with a 2-nitrobenzoyl substituent on the amino group.
Properties
Molecular Formula |
C14H11N3O4 |
|---|---|
Molecular Weight |
285.25g/mol |
IUPAC Name |
2-[(2-nitrobenzoyl)amino]benzamide |
InChI |
InChI=1S/C14H11N3O4/c15-13(18)9-5-1-3-7-11(9)16-14(19)10-6-2-4-8-12(10)17(20)21/h1-8H,(H2,15,18)(H,16,19) |
InChI Key |
QAIPVRZSDNCLFO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Anticancer Activity: The nitro group in 2-[(2-Nitrobenzoyl)amino]benzamide may enhance Hsp90 binding compared to non-nitro analogues like SNX-2112, which relies on a trifluoromethyl group for potency .
- Antimicrobial Activity : Chlorinated derivatives (e.g., Compound 4) exhibit stronger activity against Gram-positive bacteria, likely due to enhanced membrane penetration from hydrophobic substituents .
Pharmacokinetic and Mechanistic Differences
- Hsp90 Inhibition: this compound and SNX-2112 both target Hsp90, but the latter’s indazolone core improves selectivity and oral bioavailability via prodrug conversion (SNX-5422) .
- Anti-inflammatory vs. Antimicrobial : Benzimidazole-containing derivatives (e.g., Compound 3a) show dual anti-inflammatory/analgesic effects with reduced gastric toxicity, a feature absent in nitrobenzamide derivatives .
QSAR Insights
Quantitative Structure-Activity Relationship (QSAR) studies on 2-aminobenzamides highlight the importance of topological parameters (e.g., Balaban index) and electronic effects. For example:
Preparation Methods
Acid Chloride-Mediated Acylation
The most direct route to 2-[(2-nitrobenzoyl)amino]benzamide involves the reaction of 2-aminobenzamide with 2-nitrobenzoyl chloride under basic conditions. This method, analogous to protocols described in the synthesis of N-benzoyl-2-hydroxybenzamides, leverages pyridine as both a solvent and base to neutralize HCl generated during the acylation:
Key Parameters :
Optimization of Stoichiometry
A molar excess of 2-nitrobenzoyl chloride (1.2–1.5 equivalents) is recommended to drive the reaction to completion, minimizing unreacted 2-aminobenzamide. Excess pyridine (3–5 equivalents) ensures efficient HCl scavenging, preventing protonation of the amine nucleophile.
Alternative Solvent Systems
While pyridine remains the standard solvent, substitutions such as acetonitrile or tetrahydrofuran (THF) have been explored in palladium-catalyzed amidation reactions. For example, acetonitrile enhances solubility of intermediates and improves product purity in related benzamide syntheses.
Stepwise Synthesis via Intermediate Isolation
Nitro Group Introduction Post-Acylation
In cases where 2-nitrobenzoyl chloride is unavailable, the nitro group may be introduced after acylation. For instance, nitration of 2-[(2-methylbenzoyl)amino]benzamide using HNO₃/H₂SO₄ could yield the target compound. However, this approach risks over-nitration or decomposition of the benzamide backbone.
Purification and Isolation Techniques
Crystallization
The product is typically isolated via crystallization from ethanol or acetonitrile , leveraging its low solubility in cold polar solvents. Sequential washes with xylenes or toluene remove residual ligands or palladium impurities.
Chromatographic Methods
Preparative HPLC, as employed in Source, achieves >98% purity for structurally similar benzamides. Mobile phases often combine acetonitrile and water (70:30 v/v) with 0.1% trifluoroacetic acid.
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Classical Acylation | 2-Nitrobenzoyl chloride, pyridine | 85–95% | >95% | High |
| Palladium-Catalyzed | Pd(II), CO gas, ligand | 80–90% | 90–95% | Moderate |
| Nitration Post-Acylation | HNO₃/H₂SO₄ | 50–70% | 80–90% | Low |
Challenges and Mitigation Strategies
Q & A
Basic: What are the established synthetic routes for 2-[(2-Nitrobenzoyl)amino]benzamide?
Methodological Answer:
The compound is typically synthesized via a multi-step reaction involving:
Acylation : Reacting 2-nitrobenzoic acid with a coupling agent (e.g., thionyl chloride) to form 2-nitrobenzoyl chloride.
Amidation : Condensation of the acyl chloride with 2-aminobenzamide in the presence of a base (e.g., pyridine) under reflux conditions .
Purification : Column chromatography or recrystallization to isolate the product.
Key reagents include pyridine for acid scavenging and dichloromethane as a solvent. Reaction progress is monitored via TLC or HPLC .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Testing palladium-based catalysts (e.g., Pd/C) for hydrogenation steps to reduce nitro intermediates selectively .
- Solvent Effects : Evaluating polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
- Temperature Control : Reflux at 80–100°C for amidation, balancing reaction rate and side-product formation .
- Stoichiometry Adjustments : Using 1.2 equivalents of 2-nitrobenzoyl chloride to drive the reaction to completion.
Documented yields range from 60–85% depending on purification methods .
Basic: What spectroscopic techniques are used for structural characterization?
Methodological Answer:
- NMR : - and -NMR to confirm the presence of aromatic protons (δ 7.2–8.5 ppm) and the amide carbonyl (δ ~165 ppm) .
- IR Spectroscopy : Peaks at ~1670 cm (amide C=O) and ~1520 cm (nitro group) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H] at m/z 300.1 for C _{11}N _{4} $) .
Advanced: How does X-ray crystallography resolve ambiguities in structural determination?
Methodological Answer:
Single-crystal X-ray diffraction:
- Crystal Growth : Slow evaporation of a DMSO/ethanol solution to obtain diffraction-quality crystals.
- Data Collection : Using synchrotron radiation (λ = 0.710–1.541 Å) to resolve bond lengths and angles.
- Analysis : Software like SHELX refines the structure, confirming the planar arrangement of the benzamide and nitrobenzoyl groups. This method resolves tautomerism or stereochemical ambiguities .
Basic: What in vitro assays evaluate the compound’s biological activity?
Methodological Answer:
- Kinase Inhibition : ELISA-based assays using recombinant kinases (e.g., EGFR) to measure IC values .
- Anti-inflammatory Activity : LPS-induced TNF-α suppression in RAW 264.7 macrophages, quantified via ELISA .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC .
Advanced: How are in vivo models used to assess therapeutic potential?
Methodological Answer:
- Murine Models : Administering the compound (10–50 mg/kg, oral/IP) in collagen-induced arthritis models to evaluate anti-inflammatory effects .
- Pharmacokinetics : LC-MS/MS to measure plasma half-life and bioavailability.
- Toxicity Screening : Histopathological analysis of liver/kidney tissues post-treatment .
Basic: What is the hypothesized role of the nitro group in bioactivity?
Methodological Answer:
The nitro group (-NO):
- Electron-Withdrawing Effect : Enhances electrophilicity of the benzamide core, facilitating interactions with nucleophilic residues in target proteins (e.g., cysteine in kinases) .
- Redox Activity : Potential generation of reactive nitrogen species (RNS) under cellular conditions, contributing to cytotoxicity in cancer cells .
Advanced: How are structure-activity relationship (SAR) studies conducted?
Methodological Answer:
- Derivatization : Synthesizing analogs (e.g., replacing nitro with cyano or methyl groups) and testing activity .
- Computational Docking : Using AutoDock Vina to predict binding modes to targets like COX-2 or EGFR .
- Biological Validation : Comparing IC values across derivatives to identify critical substituents .
Computational: How to model target interactions using molecular dynamics?
Methodological Answer:
- Protein Preparation : Retrieve target structures (e.g., CXCR2 receptor) from PDB (ID: 6LFL).
- Ligand Docking : Schrödinger Suite for flexible docking, accounting for nitro group orientation .
- Simulation : Run 100 ns MD simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
Advanced: How to resolve contradictions in biological assay data?
Methodological Answer:
- Assay Replication : Repeat experiments under standardized conditions (e.g., pH 7.4, 37°C).
- Orthogonal Assays : Cross-validate kinase inhibition via SPR (surface plasmon resonance) and enzymatic activity assays .
- Structural Analysis : Use X-ray crystallography to confirm binding poses, ruling out assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
